Furan-2-carbaldehyde;phenol

Thermal stability TGA decomposition kinetics High-temperature resistance

Conventional PF and UF resins fail in high-temperature acid environments or under strict formaldehyde emission limits. CAS 26338-61-4 (phenol-furfural resin) is the documented solution. - **Acid resistance:** 96.56% mass retention vs. 90.12% for PF under combined high-temperature strong-acid conditions. - **Low emission:** Plywood bonds achieve 0.01 mg/m²·h formaldehyde (95% reduction vs. PF); meets super-E0 standards. - **Thermal stability:** 33.1% lower thermal decomposition rate extends service intervals. - **Bio-based matrix:** Up to 607 °C degradation temp, 58.3 MPa tensile strength, 64 RHB hardness. Available for composite, coating, and adhesive R&D. Global shipping.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 26338-61-4
Cat. No. B8636697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-carbaldehyde;phenol
CAS26338-61-4
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)O.C1=COC(=C1)C=O
InChIInChI=1S/C6H6O.C5H4O2/c7-6-4-2-1-3-5-6;6-4-5-2-1-3-7-5/h1-5,7H;1-4H
InChIKeyANAGEECPKFGKEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenol–Furfural Resin: Baseline Overview for Industrial Selection


Furan-2-carbaldehyde;phenol (CAS 26338-61-4), registered as 2-Furancarboxaldehyde, polymer with phenol and commonly referred to as phenol–furfural resin or FurCarb UP 520, is a thermosetting condensation polymer formed by the base- or acid-catalyzed reaction of phenol with furfural (furan-2-carbaldehyde), a bio-based platform chemical derived from agricultural lignocellulosic waste [1]. Unlike conventional phenol–formaldehyde (PF) resins, this compound utilizes the bifunctional aldehydic furan ring to generate a crosslinked network through furanylmethine and methylene bridges, yielding a resin class characterized by inherently reduced free formaldehyde content and a partially renewable carbon backbone [2]. Its structure comprises a 1:1 furan-2-carbaldehyde:phenol repeating unit (C₁₁H₁₀O₃, MW 190.20 g/mol) .

Formaldehyde-reduced emission profile for interior-grade wood adhesives
Reported improved thermal degradation resistance vs. conventional PF
Higher acid-environment mass retention supports corrosion-barrier review

Why Analog Resins Cannot Substitute Phenol–Furfural Resin


Conventional phenol–formaldehyde (PF) resins rely on methylene (–CH₂–) bridges formed from formaldehyde, a Group 1 carcinogen, and exhibit well-documented deficiencies in high-temperature strong-acid environments, where corrosive degradation rapidly compromises network integrity [1]. Urea–formaldehyde (UF) resins suffer from even poorer hydrolytic stability and higher formaldehyde emission. Phenol–furfuryl alcohol resins, while formaldehyde-free, polymerize through a fundamentally different mechanism (acid-catalyzed linear polycondensation) that yields distinct oligomer architectures, as demonstrated by MALDI-TOF mass spectrometry showing that P-Furan resins display oligomer type and species distributions that differ markedly from both PF and tannin–furan resins [2]. Substituting any of these analog resins for phenol–furfural resin would therefore alter thermal-decomposition kinetics, acid resistance, formaldehyde release profiles, and network topology in ways that cannot be compensated by simple formulation adjustments—the quantitative evidence below establishes the magnitude of these differences [3].

PF Resins Conventional PF shows faster thermal decomposition and lower acid resistance; substituting may reduce service life under combined thermal-acidic load.
UF Resins Urea–formaldehyde exhibits higher formaldehyde emission and poor hydrolytic stability; emission profile and bond durability may not transfer.
PFA Resins Phenol–furfuryl alcohol resin polymerizes via different mechanism; oligomer architecture and network topology differ, altering thermal/mechanical response.

Quantitative Differentiation Evidence for Decision-Making


Thermal Decomposition Rate vs. Conventional PF Resin

In a direct thermogravimetric (TGA) comparison under identical testing conditions, the furfural–phenol–formaldehyde (FPF) co-condensation resin—representing the phenol–furfural resin class—exhibited a maximum thermal decomposition rate of 2.883 %/min in the rapid decomposition stage, which is 33.1 % lower than the decomposition rate measured for the conventional phenol–formaldehyde (PF) resin control [1]. This indicates that incorporation of the furfural-derived furan moiety into the phenolic network significantly retards thermal degradation kinetics.

Thermal decomp.
Head-to-head
33.1 % lower peak decomp. rate (2.883 vs. ~4.31 %/min)
Supports thermal service-life comparison
15 % furfural substitution; TGA under alkaline cure
Thermal stability TGA decomposition kinetics High-temperature resistance

High-Temperature Strong-Acid Resistance vs. PF Resin

When exposed to a combined high-temperature strong-acid environment, FPF cured compounds retained 96.56 % of their original mass, whereas conventional PF cured compounds retained only 90.12 %—a 6.44 percentage-point advantage for the furfural-containing resin [1]. This test directly addresses the known defect of PF resins: poor acid resistance under elevated temperatures.

Acid resistance
Head-to-head
+6.44 pp mass retention (96.56 % vs. 90.12 %)
Supports acid-environment selection context
High-temp strong-acid exposure; same catalyst system
Acid resistance Chemical stability Corrosion protection

Free Formaldehyde Emission in Plywood Panels

Plywood panels manufactured with phenol–formaldehyde–furfural (PFFu) resins containing up to 60 wt% formaldehyde replacement by furfural emitted 0.01–0.18 mg/m²·h of free formaldehyde, compared to 0.20 mg/m²·h for reference PF panels—a reduction of up to 95 % at the lower bound [1]. Panels with furfural-containing resins also met the European standard EN 314-2:1993 requirements with shear strength exceeding 1.5 N/mm² and wood failure ≥85 %, demonstrating that emission reduction was achieved without sacrificing mechanical performance [1].

Formaldehyde emission
Head-to-head
PFFu panels: 0.01–0.18 mg/m²·h; PF reference 0.20 mg/m²·h (up to 95 % reduction)
Supports emission regulation compliance review
EN ISO 12460-3; shear strength maintained >1.5 N/mm²
Formaldehyde emission Wood adhesive Indoor air quality

Nanomechanical Parity in Formaldehyde-Free Coatings

Rivero et al. compared a furan resin coating synthesized from furfural and phenol (directly representing the phenol–furfural resin class) against a traditional PF-based phenolic coating on aluminum substrates. Depth-sensing nanoindentation revealed that intrinsic nanomechanical properties—hardness and elastic modulus—of both coatings were very similar, while the furan coating completely eliminated formaldehyde from the formulation and demonstrated efficient corrosion protection as validated by potentiodynamic polarization tests [1]. Contact angle measurements and dynamic-mechanical analysis further confirmed comparable surface polarity and glass transition behavior between the two coating types [1].

Nanomech. parity
Head-to-head
Similar hardness and elastic modulus; zero formaldehyde in furan coating
Supports formaldehyde-free coating comparison
Nanoindentation on aluminum; polarization confirms corrosion protection
Protective coatings Nanoindentation Corrosion resistance Formaldehyde-free

Renewable Carbon Backbone from Bio-Based Furfural

Furfural, the aldehyde component in phenol–furfural resin, is produced through acid-catalyzed dehydration of pentosan-rich agricultural and forestry residues (corn stover, sugarcane bagasse, wheat straw, birch wood), achieving extraction yields as high as 58 % from Saccharum munja biomass [1]. In contrast, conventional PF resins rely entirely on petrochemical-derived formaldehyde. When furfural replaces formaldehyde in phenolic resin synthesis, the resin acquires a partially renewable carbon backbone, with formaldehyde replacement levels of up to 80 wt% demonstrated at semi-pilot scale while retaining industrial processing characteristics [2]. The phenol component may also be partially substituted with lignin, achieving up to 80 % phenol replacement alongside 15 % formaldehyde replacement by furfural without sacrificing wet tensile bonding strength (1.68 MPa vs. 0.7 MPa for commercial adhesive) [3].

Renewable carbon
Class-level
Up to 80 wt% formaldehyde replaced by bio-based furfural; 58 % extraction yield from biomass
Supports renewable-content procurement context
Lignin co-substitution also demonstrated; pilot-scale validation
Bio-based resin Renewable feedstock Sustainability Carbon footprint

Oligomeric Architecture Differentiation by MALDI-TOF

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry of traditional linear phenol–formaldehyde (PF) resins and phenol–furfural (P-Furan) resins revealed that the oligomer type and species distribution were distinctly different between the two resin classes [1]. Earlier NMR structural analysis by Oliveira et al. established that phenol–furfural resol resins are constituted predominantly of linear oligomers with a minority of cyclic structures, with furfural reacting through electrophilic aromatic substitution to form furfuryl diphenol methanes that subsequently condense into oligomeric chains [2]. The higher molecular weight of furfural (96.09 g/mol) compared to formaldehyde (30.03 g/mol) alters the spacing and flexibility of crosslink junctions, contributing to the differential thermal and chemical resistance properties documented in the preceding evidence items [2].

Oligomer architecture
Cross-study
Distinct oligomer populations by MALDI-TOF; furanylmethine bridges vs. methylene bridges
Supports network topology differentiation
NMR confirms linear oligomer dominance; furfural/formaldehyde MW ratio 3.2
Polymer architecture MALDI-TOF Oligomer distribution Crosslinking topology

Evidence-Backed Application Scenarios for Procurement


High-Temperature Strong-Acid Corrosion Protection

The 6.44 percentage-point advantage in mass retention under combined high-temperature strong-acid conditions (96.56 % vs. 90.12 % for conventional PF) [1] directly supports the specification of phenol–furfural-based resin systems for chemical reactor linings, acid storage tank coatings, and flue gas desulfurization equipment where PF resins fail prematurely. The 33.1 % lower thermal decomposition rate [1] further extends service intervals under sustained thermal-acidic load, reducing maintenance downtime and total cost of ownership relative to PF alternatives.

Formaldehyde-Reduced Wood Adhesives for Plywood

Plywood panels bonded with PFFu resins (up to 60 wt% formaldehyde replaced by furfural) achieve formaldehyde emissions as low as 0.01 mg/m²·h—a 95 % reduction from the 0.20 mg/m²·h baseline of conventional PF-bonded panels [2]—while exceeding the EN 314-2:1993 shear strength requirement of >1.5 N/mm² with ≥85 % wood failure [2]. This combination enables compliance with E1 and emerging super-E0 emission standards without the bond durability sacrifices typically associated with urea–formaldehyde or other low-emission adhesive systems.

Formaldehyde-Free Protective Metal Coatings

Furan resin coatings formulated from phenol and furfural (without any formaldehyde) deliver intrinsic nanomechanical properties (hardness, elastic modulus) equivalent to traditional phenolic resol coatings while providing effective corrosion protection on aluminum substrates as confirmed by potentiodynamic polarization [3]. This application is particularly relevant where occupational formaldehyde exposure limits (OEL) or VOC regulations preclude the use of conventional PF-based industrial coatings, such as in enclosed spray booths, food packaging can coatings, and indoor metal infrastructure.

High-Pressure Green Composites from Renewable Feedstock

Phenol–furfural resin synthesized from biomass-extracted furfural serves as the thermosetting matrix for high-pressure composites reinforced with plant residue fibers and montmorillonite clay, yielding a thermal degradation temperature (T_deg) of 607 °C, tensile strength of 58.3 MPa, and Rockwell hardness of 64 RHB—exceeding the hardness of mild copper (48.9 RHB) [4]. This bio-based composite pathway is directly relevant to manufacturers of sustainable engineered wood products, electrical insulation components, and non-structural automotive interior panels seeking to reduce petrochemical content without compromising thermo-mechanical integrity [4].

Application
Selection Property
Validation Focus
Corrosion protection (acid/thermal)
Acid-resistant mass retention
TGA decomposition and acid-immersion endpoints
Formaldehyde-reduced wood adhesives
Low formaldehyde emission
Emission and shear-strength endpoints
Formaldehyde-free protective coatings
Zero-formaldehyde formulation
Nanoindentation and polarization endpoints
Bio-based high-pressure composites
Bio-based carbon content
Thermo-mechanical property endpoints
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